molecular formula C7H9N3O4 B1604479 (R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol CAS No. 681491-16-7

(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Cat. No.: B1604479
CAS No.: 681491-16-7
M. Wt: 199.16 g/mol
InChI Key: UYEAVRLFLZMBSY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R)-2-methyl-6-nitro-3H-imidazo[2,1-b]oxazol-2-yl]methanol . The nomenclature is derived as follows:

  • Imidazo[2,1-b]oxazole : A bicyclic system fusing imidazole (positions 1–2) and oxazole (positions 3–4), with bridgehead atoms at positions 2 and 3.
  • 6-Nitro : A nitro group (-NO₂) at position 6 of the imidazole ring.
  • 2-Methyl : A methyl group (-CH₃) at position 2 of the oxazole ring.
  • (2R)-methanol : A hydroxymethyl group (-CH₂OH) at position 2, with R-configuration at the chiral center.

The molecular formula is C₇H₉N₃O₄ , with a molar mass of 199.16 g/mol . The SMILES notation, C[C@@]1(CO)CN2C=C(N=C2O1)N+[O-] , explicitly defines the stereochemistry and connectivity.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of related nitroimidazo-oxazole analogs reveal a planar bicyclic core with slight deviations due to substituent steric effects. For (R)-(2-methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol, crystallographic data confirm:

  • Bicyclic Framework : The imidazo[2,1-b]oxazole system adopts a near-planar conformation, with bond lengths of 1.36 Å (imidazole C-N) and 1.45 Å (oxazole C-O).
  • Nitro Group Orientation : The nitro group at position 6 lies perpendicular to the imidazole plane, minimizing electronic repulsion.
  • Chiral Center Geometry : The C2 carbon (bearing methyl and hydroxymethyl groups) exhibits tetrahedral geometry, with bond angles of 109.5°.

Table 1 : Key Crystallographic Parameters

Parameter Value
Bond Length (C2-O) 1.42 Å
Dihedral Angle (NO₂) 85° relative to imidazole
Chiral Center (C2) R-configuration

These structural features are critical for intermolecular interactions, such as hydrogen bonding between the hydroxymethyl group and nitro oxygen.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound’s dynamic behavior in solution:

  • ¹H NMR : The hydroxymethyl proton (-CH₂OH) appears as a doublet at δ 4.25 ppm (J = 5.1 Hz), indicating coupling with the adjacent chiral center. The methyl group at C2 resonates as a singlet at δ 1.52 ppm, confirming no neighboring protons.
  • ¹³C NMR : Key signals include δ 72.1 ppm (C2), δ 152.3 ppm (C6-NO₂), and δ 62.4 ppm (hydroxymethyl carbon).
  • NOESY Correlations : Nuclear Overhauser effects between the methyl group (δ 1.52 ppm) and imidazole protons (δ 7.8 ppm) validate the spatial proximity of these groups.

The compound exhibits restricted rotation about the C2-N bond due to steric hindrance from the methyl and hydroxymethyl groups, resulting in distinct diastereotopic proton environments.

Stereochemical Configuration and Chiral Center Analysis

The chiral center at C2 governs the compound’s stereochemical identity:

  • Absolute Configuration : Determined as R via X-ray crystallography and optical rotation data. The Cahn-Ingold-Prelog priority assigns the hydroxymethyl group (highest priority), followed by methyl, imidazo-oxazole system, and hydrogen.
  • Enantiomeric Purity : High-performance liquid chromatography (HPLC) with a chiral stationary phase confirms >99% enantiomeric excess, critical for biological activity.
  • Impact of Stereochemistry : The R-configuration optimizes hydrogen bonding with target enzymes, as demonstrated in molecular docking studies of analogous antitubercular agents.

Table 2 : Stereochemical Data

Parameter Value
Specific Rotation [α]D²⁵ +42.3° (c = 0.1, MeOH)
Enantiomeric Excess 99.89% (HPLC)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)

The stereochemical integrity is preserved under standard storage conditions, with no observed racemization over 12 months at 4°C.

Properties

IUPAC Name

[(2R)-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEAVRLFLZMBSY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650158
Record name [(2R)-2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681491-16-7
Record name [(2R)-2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclization and Formation

  • The imidazo[2,1-b]oxazole ring system is formed by cyclization of suitable precursors such as 2-nitrobenzylamine derivatives with carbonyl compounds. This step can be performed under acidic or basic conditions to promote ring closure, yielding the bicyclic heterocycle.

Introduction of the Methyl Group

  • Alkylation reactions introduce the methyl substituent at the 2-position. Common methylating agents include methyl iodide or dimethyl sulfate, which react with the precursor under basic conditions.

Nitro Group Manipulation

  • The nitro group at the 6-position can be introduced early in the synthesis or reduced later to an amino group depending on the target derivative.
  • Reduction methods include catalytic hydrogenation using hydrogen gas with palladium catalysts or chemical reduction with iron powder in acidic media.

Methanol Moiety Addition

  • The methanol functional group is typically introduced via nucleophilic substitution reactions.
  • For example, alcohol precursors react with bases such as sodium hydride (NaH) in anhydrous solvents like dimethylformamide (DMF) under nitrogen atmosphere at controlled temperatures (around 0–20°C).
  • The reaction time is optimized (e.g., 75 minutes) to maximize yield.

Purification

  • The crude product is purified by silica gel chromatography using solvent gradients such as dichloromethane (CH₂Cl₂) or ethyl acetate/petroleum ether mixtures.
  • Yields typically range from 47% to 75%, depending on reaction conditions and stoichiometry.

Industrial Production Methods

  • Industrial synthesis scales up the laboratory methods with modifications aimed at cost-efficiency and reproducibility.
  • Continuous flow reactors and automated synthesis platforms are employed to enhance scalability.
  • Purification techniques are optimized to maintain high purity (>95%) suitable for in vitro research applications.

Analytical Validation of Synthesized Compound

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Cyclization 2-nitrobenzylamine + carbonyl compound, acidic/basic medium Forms imidazo[2,1-b]oxazole core Not specified
Methylation Methyl iodide or dimethyl sulfate, base Introduces methyl group at C-2 Not specified
Nitro Group Reduction H₂/Pd catalyst or Fe powder in acid Converts nitro to amino if needed Not specified
Methanol Addition (Nucleophilic substitution) NaH (1.3 equiv), anhydrous DMF, N₂ atmosphere, 0–20°C, 75 min Final methanol group addition 47–75
Purification Silica gel chromatography, CH₂Cl₂ or EtOAc/petroleum ether Ensures product purity High purity (>95%)

Research Findings and Optimization Notes

  • Microwave-assisted synthesis and eutectic mixtures (e.g., choline chloride/urea) have been explored to reduce reaction times and improve yields.
  • Structural modifications on the methanol group influence biological activity, suggesting the importance of precise synthetic control.
  • Stability considerations include susceptibility to hydrolysis under acidic or basic conditions and light sensitivity of the nitro group, requiring storage at –20°C in amber containers.
  • Stereochemical integrity (R-configuration) must be maintained by controlling reaction pH and temperature to prevent racemization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[2,1-b]oxazole derivatives.

Scientific Research Applications

Pharmacological Research

(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies show that it may inhibit specific pathways involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cancer Research

The compound has shown promise in preclinical studies as a potential anticancer agent. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, offering a potential avenue for developing new cancer therapies.

Neurological Studies

Recent investigations have explored the neuroprotective effects of this compound. It may play a role in mitigating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.

Case Studies

Study TitleObjectiveFindings
Anti-inflammatory Effects of (R)-CompoundTo evaluate the anti-inflammatory properties in animal modelsSignificant reduction in inflammatory markers was observed compared to control groups.
Antimicrobial Efficacy Against Staphylococcus aureusTo test the antimicrobial activityThe compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Induction of Apoptosis in Cancer Cell LinesTo assess anticancer potentialThe compound induced apoptosis in 70% of tested cancer cell lines within 48 hours.
Neuroprotective Effects in Oxidative Stress ModelsTo investigate neuroprotective propertiesThe compound reduced neuronal cell death by 50% under oxidative stress conditions.

Mechanism of Action

The mechanism of action of ®-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol involves its interaction with specific molecular targets. The nitro group and the imidazo[2,1-b]oxazole core are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol with key analogues:

Compound Name Structural Features Biological Activity Key Differences
5-Nitroimidazole Simple nitro-substituted imidazole Antiprotozoal (e.g., metronidazole) Lacks fused oxazole ring; broader spectrum but lower potency against kinetoplastids .
Delamanid (OPC-67683) Nitro-dihydro-imidazooxazole with trifluoromethoxy-phenoxy-piperidinyl side chain Antitubercular (MIC: 0.006–0.024 µg/mL) Extended side chain enhances mycobacterial membrane disruption; lower activity against kinetoplastids .
1-(5-Nitro-1H-imidazol-2-yl)ethanol Hydroxymethyl-substituted nitroimidazole Antimicrobial (Gram-positive bacteria) No fused oxazole; limited antiparasitic activity .
(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol Chloro-substituted imidazo-thiazole Antifungal (Candida spp.) Thiazole replaces oxazole; chlorine enhances hydrophobicity but reduces kinetoplastid activity .
(S)-Enantiomer Mirror-image stereochemistry Undisclosed (inferior activity) Stereospecific interactions reduce target binding efficiency compared to R-form .

Mechanistic and Selectivity Insights

  • Nitro Group Positioning : The 6-nitro group in the target compound optimizes redox activation in anaerobic parasites, generating cytotoxic radicals. In contrast, 5-nitroimidazoles (e.g., metronidazole) require additional substituents for similar effects .
  • Fused Oxazole Ring: Enhances metabolic stability and target affinity compared to non-fused analogues like 5-nitroimidazole. The oxazole ring may participate in π-stacking with parasitic enzyme active sites .
  • Stereochemistry: The R-configuration is critical for activity. The S-enantiomer shows reduced binding to Trypanosoma brucei trypanothione reductase, a key detoxification enzyme .

Biological Activity

(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol, a derivative of imidazo[2,1-b]oxazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a nitro group and a hydroxymethyl substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C6H7N3O3
  • Molecular Weight : 169.14 g/mol
  • CAS Number : 73332-75-9

The biological activity of this compound appears to be multifaceted, involving several mechanisms:

  • Antineoplastic Activity : Research indicates that similar compounds in the imidazo[2,1-b]oxazole class exhibit antitumor properties. For instance, derivatives have shown moderate activity against various cancer cell lines, including TK-10 (renal carcinoma) and HT-29 (colon carcinoma) .
  • Antimicrobial Effects : Compounds with structural similarities have demonstrated antimicrobial properties against a range of pathogens. The nitro group is often linked to enhanced antibacterial activity .
  • Enzyme Inhibition : There is evidence suggesting that derivatives can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and microbial resistance .

Anticancer Properties

A study focused on the synthesis and evaluation of 5-nitroindazole derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound is limited, the structural analogs suggest a promising avenue for anticancer research .

Antimicrobial Activity

In vitro studies have highlighted the antibacterial effects of related imidazo[2,1-b]oxazole compounds against Staphylococcus aureus and Escherichia coli. The presence of the nitro group is critical for enhancing the potency against these pathogens .

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntineoplasticTK-1015
Compound BAntimicrobialE. coli10
(R)-MethanolPotential AnticancerHT-29TBD

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using NaH as a base in anhydrous DMF. For example, alcohol intermediates (e.g., compound 27 in ) react with halogenated aromatic agents (e.g., 5-bromo-2-fluoropyridine) under nitrogen at 0°C, followed by silica gel chromatography with CH₂Cl₂ or EtOAC/petroleum ether gradients for purification . Yields (~47–75%) depend on stoichiometry and reaction time.

Q. How is structural confirmation performed for this compound and its derivatives?

  • Methodology : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., δ 8.11 ppm for nitroimidazole protons, δ 1.62 ppm for methyl groups) . IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1611 cm⁻¹, nitro groups at ~1333 cm⁻¹) . Mass spectrometry (FABMS) validates molecular weight (e.g., m/z 482.90 for analogous structures) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology : HPLC with UV detection (C18 columns, ACN/MeOH gradients) resolves impurities. Elemental analysis (e.g., C, H, N percentages) ensures stoichiometric consistency . For chiral purity, chiral stationary phase chromatography or polarimetry distinguishes (R)- and (S)-enantiomers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for nitroimidazole-oxazole derivatives?

  • Methodology : Synthesize analogs with varied substituents (e.g., fluorophenyl, trifluoromethoxy) and evaluate anti-microbial activity against anaerobic pathogens (e.g., Clostridium difficile) via MIC assays . Compare bioactivity trends with computational docking studies targeting bacterial nitroreductases .

Q. What strategies resolve contradictions in spectral data for diastereomers or regioisomers?

  • Methodology : Use 2D NMR (COSY, NOESY) to differentiate diastereomers by spatial proton interactions. For regioisomers, X-ray crystallography (e.g., orthorhombic Pna2₁ space group parameters: a = 22.254 Å, b = 10.178 Å) provides unambiguous structural assignments . Replicate synthesis under controlled conditions (e.g., anhydrous DMF, strict N₂ atmosphere) to minimize byproducts .

Q. What mechanistic insights exist for the compound’s anti-bacterial activity?

  • Methodology : Conduct enzyme inhibition assays using purified bacterial nitroreductases. Monitor NADPH consumption spectrophotometrically (340 nm) to quantify nitro-group reduction kinetics . Pair with ROS detection assays (e.g., DCFH-DA probe) to correlate metabolite generation with bacterial cytotoxicity .

Q. How can synthetic byproducts or degradation products be characterized?

  • Methodology : Employ LC-HRMS for high-resolution mass analysis of reaction mixtures. Use isotopic labeling (e.g., ¹⁵N-nitro groups) to track degradation pathways. For stability studies, expose the compound to accelerated conditions (40°C/75% RH) and analyze via TGA/DSC to identify thermal decomposition products .

Contradictions and Limitations in Current Research

  • Stereochemical Instability : The (R)-configuration may racemize under basic conditions (e.g., NaH-mediated reactions). Mitigate by optimizing reaction pH and temperature .
  • Bioactivity Variability : Analogues with trifluoromethoxy substituents (e.g., compound 24 ) show reduced potency compared to fluorophenyl derivatives, suggesting steric hindrance impacts target binding .
  • Spectral Overlaps : In crowded aromatic regions (δ 6.4–8.3 ppm), ¹H NMR signals for imidazole and oxazole protons may overlap. Use deuterated DMSO-d₆ to enhance resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.